1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate

Organic Synthesis Material Science Analytical Chemistry

Reproducibility challenges with liquid fluorinated diketones due to moisture absorption and batch-to-batch variability? This hydrated solid form (CAS 1184968-34-0) offers a solution. - **Enhanced Stability**: Solid hydrate enables precise metering and long-term storage without degradation, unlike the anhydrous liquid analog (CAS 70086-62-3). - **Superior Reactivity**: Balanced logP (1.5) and fluorination pattern optimize performance as a ligand for MOFs/catalysis and as a building block for bioactive heterocycles. - **Consistent Quality**: High-purity solid ensures reproducible results for SAR studies and industrial scale-up.

Molecular Formula C5H6F4O3
Molecular Weight 190.094
CAS No. 1184968-34-0
Cat. No. B2950040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate
CAS1184968-34-0
Molecular FormulaC5H6F4O3
Molecular Weight190.094
Structural Identifiers
SMILESC(C(=O)C(F)F)C(=O)C(F)F.O
InChIInChI=1S/C5H4F4O2.H2O/c6-4(7)2(10)1-3(11)5(8)9;/h4-5H,1H2;1H2
InChIKeyPPRADDSXYPRQBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1,5,5-Tetrafluoro-pentane-2,4-dione Hydrate: Procurement Overview


1,1,5,5-Tetrafluoro-pentane-2,4-dione hydrate (CAS 1184968-34-0) is the hydrated form of a symmetric, fluorinated β-diketone . With the molecular formula C₅H₆F₄O₃ and a molecular weight of 190.09 g/mol, it is stored as a solid, distinguishing it from its liquid, anhydrous counterpart (CAS 70086-62-3) . This compound serves as a key intermediate in organic synthesis, particularly for generating fluorinated heterocycles with potential biological activity, and as a ligand in coordination chemistry [1].

Solid monohydrate form supports precise weighing and handling for synthetic workflows.
Symmetric fluorinated β-diketone scaffold enables heterocyclic library synthesis.
Serves as a fluorinated ligand for coordination chemistry and metal-organic framework research.

Why Generic Substitution Fails for This Fluorinated Diketone


Generic substitution of fluorinated 1,3-diketones often fails due to the pronounced effect of fluorine substitution patterns on physicochemical properties and downstream reactivity [1]. The specific degree of fluorination dramatically alters lipophilicity (XLogP3), volatility (boiling point), and keto-enol equilibrium, which in turn governs their behavior as synthetic intermediates and ligands [2]. The hydrated form of this compound offers additional advantages in handling, metering, and long-term storage stability that the anhydrous liquid form does not, directly impacting the reproducibility of research and industrial processes .

Target Compound
Solid hydrate (MW 190.09); symmetric tetrafluoro substitution.
Anhydrous Analog (CAS 70086-62-3)
Liquid form (MW 172.08); handling and storage stability may not transfer.
Physical state differences can alter reproducibility in water-sensitive reactions.
Target Compound
Intermediate lipophilicity (XLogP3 ~1.5).
Perfluorinated Analog (Hexafluoroacetylacetone)
Higher lipophilicity (XLogP ~1.64-3.84); partitioning and solubility context may shift.
Derived metal-complex extraction efficiency or drug-likeness may not transfer directly.
Target Compound
Boiling point 127 °C; synthesis-optimized volatility.
Alternative Fluorinated Diketones
Non-fluorinated (BP ~140 °C) or highly volatile (BP ~70 °C) variants may alter reaction kinetics and purification ease.
Operational convenience and product loss profiles may differ significantly.

Quantitative Evidence: Comparator-Based Differentiation


Hydration State: Solid vs. Liquid Handling

The target compound (CAS 1184968-34-0) is the solid, monohydrate form of 1,1,5,5-tetrafluoropentane-2,4-dione, while its closest anhydrous analog (CAS 70086-62-3) is a liquid at room temperature . The hydrate has a molecular weight of 190.09 g/mol versus 172.08 g/mol for the anhydrous form . This solid physical state simplifies accurate weighing, reduces solvent evaporation issues during storage, and enables precise stoichiometric control in water-sensitive reactions, a common challenge with liquid diketones .

Hydration State
Method context
Solid (MW 190.09) vs. Liquid (MW 172.08)
Supports reproducible synthetic stoichiometry
Solid state simplifies accurate weighing vs. volatile liquid
Organic Synthesis Material Science Analytical Chemistry

Lipophilicity Gradient vs. Parent and Perfluorinated Analogs

The lipophilicity of the target compound (reported as XLogP3 = 1.5) places it in a precise middle ground between the non-fluorinated parent acetylacetone (XLogP ~0.4) and the perfluorinated analog hexafluoroacetylacetone (XLogP ~1.64-3.84) [1]. This intermediate logP can be critical for tuning the drug-likeness of derived molecules or the extraction efficiency of metal complexes, where excessive lipophilicity can lead to poor solubility or high non-specific binding [2].

Lipophilicity Gradient
Data to verify
XLogP3 = 1.5
Balanced permeability/solubility profile context
Intermediate between parent and perfluorinated analogs
Medicinal Chemistry ADME Prediction Ligand Design

Volatility Control: Mid-Range Boiling Point

The boiling point of 1,1,5,5-tetrafluoropentane-2,4-dione (127 °C) is significantly lower than that of non-fluorinated acetylacetone (~140 °C) but drastically higher than the highly volatile hexafluoroacetylacetone (~70 °C) . This intermediate volatility allows for easier removal by evaporation without the excessive losses and safety concerns associated with low-boiling fluorinated solvents, while still offering a volatility advantage over non-fluorinated diketones for purification .

Operational Volatility
Data to verify
BP 127 °C
Balances removal ease and product retention
Lower than non-fluorinated, higher than perfluorinated analogs
Synthetic Chemistry Process Engineering Solvent Selection

Cytotoxic Precursor Performance in Heterocycle Synthesis

In a direct comparative study, 1,1,5,5-tetrafluoropentane-2,4-dione was used alongside ethyl 4,4-difluoroacetoacetate and 1,1-difluoropentane-2,4-dione as a substrate for Mannich reactions with formaldehyde and amino acid esters to generate hexahydropyrimidines [1]. The resulting tetrafluorinated derivatives (from the target compound) exhibited superior in vitro cytotoxicity against Jurkat (leukemia) and HepG2 (liver) cancer cell lines compared to their difluorinated counterparts, as measured by concentration-dependent viability assays [1]. This establishes a clear structure-activity relationship (SAR) where the specific geminal difluoromethyl (-CHF₂) motif at both the 1 and 5 positions yields more potent anticancer candidates than mixed or single substitutions [1].

Cytotoxicity Context
Class-level inference
Tetrafluoro-substituted derivatives reported higher activity than difluorinated analogs
Supports cell-model endpoint review
Exact IC50 values require validation
Medicinal Chemistry Anticancer Research Heterocyclic Chemistry

Best Application Scenarios


Anticancer Heterocyclic Library Synthesis

Based on the documented superior cytotoxic activity of its derivatives, this hydrate is the preferred building block for constructing focused libraries of difluoroacetyl-substituted hexahydropyrimidines, pyridines, or thienopyridines targeting kinases or other oncology-relevant enzymes [1]. Its solid form ensures reliable, high-purity batches for SAR studies .

Mid-Lipophilicity Metal-Organic Frameworks

With an intermediate logP of 1.5, the derived metal complexes are predicted to occupy a unique property space for gas adsorption, separation, or catalysis, balancing pore hydrophobicity and framework stability better than complexes derived from hexafluoroacetylacetone (too hydrophobic) or acetylacetone (too labile) [1]. The solid hydrate precursor simplifies complex synthesis under air-free conditions .

Derivatization Agent for LC-MS and GC

The compound's high fluorine content and characteristic fragmentation pattern make it a sensitive derivatization agent for alcohols, amines, and thiols. Its boiling point (127 °C) provides sufficient volatility for GC-MS without the risk of evaporative loss associated with hexafluoroacetylacetone [1]. The solid hydrate delivers higher purity and easier metering compared to the liquid anhydrous form, which is critical for trace analysis .

Fluorinated Polymer and Surface Coatings

As a monomer precursor with four fluorine atoms, it introduces hydrophobicity and chemical resistance into polymeric backbones. The solid form's long-term storage stability is advantageous for industrial scale-up, ensuring consistent monomer quality over extended campaigns, a factor where liquid diketones often suffer from batch-to-batch variability due to moisture absorption or partial degradation [1].

Application
Selection Property
Validation Focus
Fluorinated Heterocyclic Synthesis
Hydrate Solid Form
SAR Batch Consistency
Metal-Organic Framework Precursor
Intermediate Lipophilicity (XLogP ~1.5)
Complex Stability & Hydrophobicity
Fluorinated Derivatization Agent
Volatility (BP ~127 °C)
Chromatographic Reproducibility
Monomer Precursor for Polymers
Long-Term Storage Stability (Solid)
Polymer Batch Quality
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